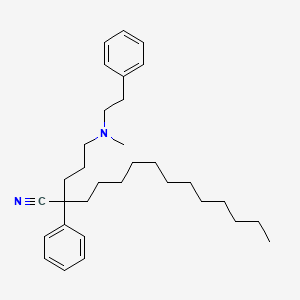

Ronipamil

Description

Properties

CAS No. |

85247-77-4 |

|---|---|

Molecular Formula |

C32H48N2 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

2-[3-[methyl(2-phenylethyl)amino]propyl]-2-phenyltetradecanenitrile |

InChI |

InChI=1S/C32H48N2/c1-3-4-5-6-7-8-9-10-11-18-25-32(29-33,31-22-16-13-17-23-31)26-19-27-34(2)28-24-30-20-14-12-15-21-30/h12-17,20-23H,3-11,18-19,24-28H2,1-2H3 |

InChI Key |

KLBJRPVUPJXXCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ronipamil; Ronipamilo; |

Origin of Product |

United States |

Foundational & Exploratory

Ronipamil: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a phenylalkylamine derivative and an analog of verapamil, classifying it as a calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels, which are prevalent in cardiac muscle, cardiac conductive tissue, and vascular smooth muscle. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing from available preclinical data and the well-established pharmacology of its parent compound, verapamil.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The fundamental action of this compound is the blockade of L-type calcium channels. These channels are crucial for the influx of extracellular calcium, which triggers a cascade of intracellular events leading to muscle contraction and propagation of electrical signals in the heart.

By inhibiting these channels, this compound exerts several key physiological effects:

-

Negative Chronotropic Effect: By blocking calcium entry into the sinoatrial (SA) and atrioventricular (AV) nodes, this compound slows the rate of spontaneous depolarization, leading to a decrease in heart rate.

-

Negative Dromotropic Effect: It slows conduction velocity through the AV node, which is beneficial in the management of certain supraventricular arrhythmias.

-

Negative Inotropic Effect: In cardiac muscle cells, the influx of calcium is a critical step in excitation-contraction coupling. By reducing this influx, this compound decreases the force of myocardial contraction.

-

Vascular Smooth Muscle Relaxation: In vascular smooth muscle, calcium influx is essential for maintaining tone and mediating vasoconstriction. This compound's blockade of these channels leads to vasodilation, resulting in a decrease in peripheral resistance and blood pressure.

Preclinical Data Summary

Preclinical studies have primarily investigated the antiarrhythmic and anti-shock properties of this compound, often in comparison to its analog, anipamil.

Antiarrhythmic Effects

In a study utilizing a conscious rat model of ischemia-induced arrhythmias, this compound demonstrated limited antiarrhythmic actions at oral doses of 50 and 150 mg/kg.[1] While it reduced the magnitude of ECG changes associated with ischemia, it did not produce a statistically significant reduction in overall arrhythmia score, unlike its counterpart anipamil.[1]

| Compound | Dose (mg/kg, oral) | Antiarrhythmic Effect (Ischemia-induced arrhythmias in conscious rats) |

| This compound | 50, 150 | Limited antiarrhythmic actions. Reduced magnitude of ischemic ECG changes. |

| Anipamil | 50, 150 | Statistically significant reduction in arrhythmias, particularly ventricular fibrillation. Delayed development of ischemic ECG signs. |

Effects in Circulatory Shock

In a rat model of traumatic shock, this compound demonstrated some beneficial effects.[2] At a dose of 1.0 mg/kg, it did not significantly affect mean arterial blood pressure or heart rate in non-shocked animals.[2] However, in shocked animals, both this compound and anipamil significantly blunted the accumulation of the myocardial depressant factor (MDF), a cardiotoxic peptide. Both compounds also retarded the rate of proteolysis in pancreatic homogenates, suggesting an anti-proteolytic effect. While both drugs prolonged survival time compared to the vehicle, anipamil provided a greater degree of protection than this compound.

| Compound | Dose (mg/kg) | Effect on Myocardial Depressant Factor (MDF) Accumulation (U/h) | Pancreatic Proteolysis (μmoles serine x 10-2/mg protein) | Survival Time (h) |

| Vehicle | - | 169 ± 18 | 1.12 ± 0.07 | 1.9 ± 0.1 / 1.8 ± 0.4 |

| This compound | 1.0 | 74 ± 11 (p<0.01 vs vehicle) | 0.91 ± 0.1 (p<0.02 vs vehicle) | 3.1 ± 0.3 (p<0.01 vs vehicle) |

| Anipamil | 1.0 | 50 ± 8 (p<0.01 vs vehicle) | 0.74 ± 0.09 (p<0.001 vs vehicle) | 4.4 ± 0.3 (p<0.01 vs vehicle) |

Signaling Pathways

The primary signaling pathway affected by this compound is the calcium signaling cascade in excitable cells.

Caption: this compound's inhibition of L-type calcium channels.

By blocking the L-type calcium channel, this compound prevents the influx of calcium ions, thereby inhibiting the downstream signaling events that lead to muscle contraction and action potential propagation.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized protocols for assessing the activity of L-type calcium channel blockers, which would be applicable to the study of this compound.

Ischemia-Induced Arrhythmia Model in Conscious Rats

This protocol is based on the methodology used in the preclinical evaluation of this compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Preparation: Under anesthesia, a small incision is made in the chest, and a ligature is placed around the left anterior descending (LAD) coronary artery. The ends of the ligature are externalized.

-

Drug Administration: this compound, anipamil, or vehicle is administered orally at specified doses (e.g., 50 and 150 mg/kg).

-

Induction of Ischemia: After a set time post-drug administration, the LAD coronary artery is occluded by tightening the externalized ligature.

-

ECG Monitoring: A continuous electrocardiogram (ECG) is recorded for a defined period (e.g., 30 minutes) following coronary occlusion.

-

Data Analysis: Arrhythmias are scored based on the incidence, duration, and severity of events such as ventricular tachycardia and ventricular fibrillation. ECG parameters (e.g., ST-segment elevation) are also analyzed to assess the degree of ischemia.

Radioligand Binding Assay for L-Type Calcium Channels

This is a generalized protocol to determine the binding affinity of a compound to the L-type calcium channel.

Caption: Workflow for a radioligand binding assay.

-

Membrane Preparation: Homogenize tissue (e.g., rat cardiac ventricle or cerebral cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel ligand (e.g., [³H]nitrendipine for the dihydropyridine site or [³H]verapamil for the phenylalkylamine site) and a range of concentrations of the unlabeled test compound (this compound).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Influx Assay

This protocol measures the ability of a compound to inhibit calcium influx in cultured cells.

Caption: Workflow for a calcium influx assay.

-

Cell Culture: Plate cells expressing L-type calcium channels (e.g., primary vascular smooth muscle cells or a suitable cell line) in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Stimulation: Add a depolarizing agent (e.g., a high concentration of potassium chloride) to the wells to open the voltage-gated calcium channels and induce calcium influx.

-

Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Calculate the extent of inhibition of the calcium influx by this compound at each concentration to determine its IC50 value.

Conclusion

This compound is a verapamil analog that functions as an L-type calcium channel blocker. Its mechanism of action is centered on the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leading to antiarrhythmic and vasodilatory effects. Preclinical studies indicate that while it possesses some beneficial effects in models of cardiac arrhythmia and circulatory shock, it may be less potent than other verapamil analogs such as anipamil. Further research is required to fully elucidate its specific binding characteristics and pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other calcium channel blockers.

References

An In-depth Technical Guide to Verapamil: A Phenylalkylamine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

Introduction

Verapamil is a well-characterized phenylalkylamine derivative that functions as a non-dihydropyridine L-type calcium channel blocker.[1][2] It is widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[2][3] This technical guide provides a comprehensive overview of Verapamil's core mechanism of action, quantitative efficacy, pharmacokinetic profile, and the experimental methodologies employed in its characterization.

Mechanism of Action

Verapamil exerts its pharmacological effects by directly inhibiting the influx of calcium ions through voltage-gated L-type calcium channels (Ca_v1.2).[1] These channels are crucial for the excitation-contraction coupling in cardiac and vascular smooth muscle cells. Verapamil binds to the α1 subunit of the L-type calcium channel from the intracellular side, exhibiting a state-dependent binding preference for open and inactivated channel conformations over the resting state. This results in a more pronounced effect in tissues that undergo frequent depolarization, such as the myocardium and the atrioventricular (AV) node.

The blockade of L-type calcium channels by Verapamil leads to several key physiological effects:

-

Negative Inotropy: By reducing calcium influx into cardiac myocytes, Verapamil decreases the force of myocardial contraction.

-

Negative Chronotropy: Verapamil slows the heart rate by inhibiting the calcium-dependent depolarization of the sinoatrial (SA) node.

-

Negative Dromotropy: It prolongs the effective refractory period and slows conduction through the AV node.

-

Vasodilation: In vascular smooth muscle, the inhibition of calcium influx leads to relaxation and vasodilation, thereby reducing peripheral vascular resistance and blood pressure.

Quantitative Data

The efficacy of Verapamil as a calcium channel blocker has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

Table 1: Inhibitory Potency (IC50) of Verapamil on L-type Calcium Channels

| Cell Type/Tissue | Experimental Condition | IC50 Value | Reference |

| Cardiac Myocytes | Whole-cell patch clamp | ~10 µM | |

| T-type Calcium Channels | Heterologous expression system | ~20 µM | |

| Ryanodine Receptor | [3H]Ryanodine binding in isolated triads | ~8 µM | |

| fKv1.4ΔN Potassium Channels | Two-electrode voltage clamp (Xenopus oocytes) | 260.71 ± 18.50 µmol/L | |

| Cardiac type KATP (Kir6.2/SUR2A) channels | Inside-out patch clamp | 8.9 ± 2.1 µmol/L | |

| hERG Channels | High-affinity blockade | 143.0 nmol/L |

Table 2: Binding Affinity (Ki/Kd) of Verapamil for L-type Calcium Channels

| Radioligand | Tissue/Cell Preparation | Ki/Kd Value | Reference |

| [3H]Verapamil | Rat cerebrocortical membranes | Kd of 94 nmol/L | |

| Not Specified | Isolated membranes | 0.1 - 50 nM (dissociation constants) |

Table 3: Pharmacokinetic Properties of Verapamil

| Parameter | Value | Reference |

| Bioavailability | 10-35% (due to high first-pass metabolism) | |

| Protein Binding | 90% | |

| Volume of Distribution | 3-5 L/kg | |

| Time to Peak Plasma Concentration | 1-2 hours (oral administration) | |

| Metabolism | Extensive hepatic metabolism via CYP3A4, CYP3A5, CYP2C8 | |

| Major Metabolite | Norverapamil (retains 20% of vasodilatory activity) | |

| Elimination Half-life | 3-7 hours | |

| Excretion | ~70% in urine (as metabolites), ~16% in feces |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the effect of Verapamil on ion channel currents, particularly the L-type calcium current (I_Ca,L), in isolated cells such as cardiomyocytes.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) via enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.

-

Recording: Establish a whole-cell configuration by forming a gigaseal between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane patch.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit I_Ca,L by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms).

-

Drug Application: Perfuse the recording chamber with an external solution containing varying concentrations of Verapamil.

-

Data Analysis: Measure the peak amplitude of I_Ca,L before and after drug application to determine the concentration-dependent block and calculate the IC50 value.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki or Kd) of Verapamil to its receptor, the L-type calcium channel.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and prepare a membrane fraction by differential centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the L-type calcium channel (e.g., [3H]Verapamil).

-

Competition Assay: Add increasing concentrations of unlabeled Verapamil to compete with the radioligand for binding sites.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled Verapamil to generate a competition curve and calculate the IC50, from which the Ki value can be derived using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Verapamil's Mechanism of Action on L-type Calcium Channel

Caption: Verapamil binds to and inhibits L-type calcium channels, reducing intracellular calcium and leading to decreased muscle contraction.

Experimental Workflow for Determining Verapamil's IC50

References

Ronipamil (CAS No. 85247-77-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronipamil, with the Chemical Abstracts Service (CAS) number 85247-77-4, is a phenylalkylamine derivative and an analog of the well-known calcium channel blocker, verapamil. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, mechanism of action, and pharmacological effects. Due to the limited publicly available data specific to this compound, this guide also incorporates representative data and experimental protocols for its parent compound, verapamil, to provide a relevant comparative context for researchers. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams.

Chemical and Physical Properties

This compound is chemically identified as 2-(3-(methyl(phenethyl)amino)propyl)-2-phenyltetradecanenitrile. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 85247-77-4 | General Chemical Databases |

| Molecular Formula | C₃₂H₄₈N₂ | General Chemical Databases |

| Molecular Weight | 460.75 g/mol | General Chemical Databases |

| IUPAC Name | 2-(3-(methyl(phenethyl)amino)propyl)-2-phenyltetradecanenitrile | General Chemical Databases |

| Synonyms | Ronipamilo | General Chemical Databases |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: L-type Calcium Channel Blockade

As an analog of verapamil, this compound is classified as a calcium channel blocker.[1] These agents exert their pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in various tissues, including cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.

The blockade of these channels leads to a reduction in intracellular calcium concentration, resulting in several key physiological responses:

-

Negative Inotropy: A decrease in the force of myocardial contraction.

-

Negative Chronotropy: A reduction in heart rate.

-

Negative Dromotropy: A slowing of atrioventricular conduction.

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

The following diagram illustrates the signaling pathway of L-type calcium channel blockers.

In Vivo Pharmacology: Antiarrhythmic Effects

A study in conscious rats investigated the potential of this compound to mitigate arrhythmias induced by the occlusion of the left anterior descending coronary artery. In this model, this compound was administered orally at doses of 50 and 150 mg/kg. The study revealed that this compound exhibited limited antiarrhythmic actions when compared to another verapamil analog, anipamil. While both drugs reduced the magnitude of ECG changes indicative of ischemia, only anipamil produced a statistically significant reduction in arrhythmias.

| Parameter | This compound (50 & 150 mg/kg, oral) | Anipamil (50 & 150 mg/kg, oral) | Reference |

| Effect on Ischemia-induced Arrhythmias | Limited antiarrhythmic actions | Statistically significant reduction | |

| Effect on ECG Signs of Ischemia | Reduced magnitude of changes | Delayed development and reduced magnitude of changes |

Representative Pharmacological Data (Verapamil)

Due to the absence of specific in vitro quantitative data for this compound in the public domain, the following table presents representative data for its parent compound, verapamil, to provide a contextual baseline for researchers.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (L-type Ca²⁺ channel) | 88 nM | Rat ventricular myocytes | Representative Data |

| Kᵢ (Phenylalkylamine binding site) | 1.9 nM | Rat cardiac membranes | Representative Data |

| Bioavailability (oral) | 20-35% | Human | Representative Data |

| Protein Binding | ~90% | Human | Representative Data |

| Half-life | 3-7 hours | Human | Representative Data |

| Metabolism | Extensive hepatic (CYP3A4) | Human | Representative Data |

Experimental Protocols (Representative for Calcium Channel Blockers)

In Vitro Calcium Channel Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the L-type calcium channel.

Methodology:

-

Membrane Preparation: Isolate cardiac membranes from a suitable animal model (e.g., rat ventricles) through homogenization and differential centrifugation.

-

Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled L-type calcium channel blocker (e.g., [³H]-Verapamil or a dihydropyridine like [³H]-PN200-110) and varying concentrations of the test compound (this compound).

-

Separation: After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Electrophysiology Assay (Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique to measure the effect of a test compound on L-type calcium currents in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Isolate individual ventricular myocytes from an animal heart (e.g., rat, guinea pig) using enzymatic digestion.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single myocyte.

-

Voltage Protocol: Apply a voltage-clamp protocol to elicit L-type calcium currents. This typically involves holding the cell at a negative potential and then depolarizing to a potential that activates the channels.

-

Baseline Recording: Record the baseline calcium current in the absence of the test compound.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of the test compound (this compound).

-

Post-Drug Recording: Record the calcium current in the presence of the test compound.

-

Data Analysis: Measure the peak current amplitude before and after drug application. Construct a concentration-response curve from data obtained at multiple concentrations to determine the IC₅₀ value.

Conclusion

This compound (CAS 85247-77-4) is a verapamil analog with documented activity as a calcium channel blocker. The available in vivo data suggests it has limited antiarrhythmic effects in a rat model of ischemia. A significant gap exists in the publicly available literature regarding its in vitro pharmacology, including binding affinities and inhibitory concentrations, as well as detailed pharmacokinetic and metabolic profiles. For researchers and drug development professionals investigating this compound, it is recommended to conduct in-depth in vitro and in vivo studies to fully characterize its pharmacological profile. The representative data and protocols for verapamil provided in this guide can serve as a valuable starting point for designing such investigations.

References

Pharmacological Profile of Ronipamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ronipamil is a structural analog of Verapamil. Due to the limited availability of specific quantitative pharmacological data for this compound, this guide utilizes data from its parent compound, Verapamil, to provide a comprehensive profile for research and development purposes. All data presented herein for Verapamil should be considered as a proxy and must be independently verified for this compound.

Introduction

This compound is a phenylalkylamine derivative and a structural analog of Verapamil, classifying it as a putative L-type calcium channel blocker.[1] Like other compounds in this class, its primary pharmacological effect is expected to be the modulation of calcium influx into electrically excitable cells, such as cardiomyocytes and vascular smooth muscle cells. This guide provides an in-depth overview of the anticipated pharmacological profile of this compound, based on the well-established characteristics of Verapamil.

Mechanism of Action

This compound is presumed to act as a calcium ion antagonist.[2] The primary molecular target of phenylalkylamines is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2).[3] The binding site is located on the intracellular side of the channel pore.[4][5]

The mechanism of channel blockade is characterized by its use-dependent and voltage-dependent nature. This means that the blocking efficacy of the drug increases with the frequency of channel opening (use-dependence) and at more depolarized membrane potentials (voltage-dependence). Phenylalkylamines like Verapamil bind with higher affinity to the open and inactivated states of the channel compared to the resting state. By stabilizing the inactivated state, they slow the recovery of the channel, thereby reducing the number of channels available to conduct calcium ions during subsequent depolarizations. This leads to a reduction in the transmembrane calcium current, which in turn leads to a decrease in intracellular calcium concentration.

Signaling Pathway of L-Type Calcium Channel Blockade

The blockade of L-type calcium channels by a phenylalkylamine like this compound interrupts the normal signaling cascade that links membrane depolarization to cellular responses in cardiomyocytes and vascular smooth muscle cells.

References

- 1. Actions of the verapamil analogues, anipamil and this compound, against ischaemia-induced arrhythmias in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

Ronipamil: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ronipamil is a synthetic phenylalkylamine derivative closely related to Verapamil, a well-established calcium channel blocker. Developed as part of the extensive research into Verapamil analogues, this compound exhibits activity as a calcium entry blocker. While its antiarrhythmic properties have been investigated, it has demonstrated limited efficacy in preclinical models compared to other analogues like Anipamil. This technical guide provides a comprehensive overview of the available scientific and patent literature on the discovery, synthesis, and pharmacological profile of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Discovery and Developmental History

The primary research focus for this compound and its analogues was the modulation of cardiovascular activity, particularly in the context of cardiac arrhythmias. A key study by Curtis et al. in 1986 evaluated the antiarrhythmic actions of this compound and another Verapamil analogue, Anipamil, in conscious rats with ischemia-induced arrhythmias. This study provides some of the most direct preclinical data on this compound's efficacy.

Chemical Synthesis

The synthesis of this compound, as a Verapamil analogue, follows the general synthetic strategies developed for phenylacetonitrile derivatives. The core of the synthesis involves the alkylation of a substituted phenylacetonitrile with a suitable aminoalkyl halide. While the specific patent for this compound's synthesis is not publicly available, a general retrosynthetic analysis points to a convergent synthesis strategy.

Logical Flow of this compound Synthesis

Caption: A generalized retrosynthetic pathway for this compound.

General Experimental Protocol for the Synthesis of Verapamil Analogues

The following is a generalized experimental protocol for the synthesis of Verapamil-like compounds, based on established methods for phenylacetonitrile alkylation. This should be considered a representative, not a specific, protocol for this compound.

Step 1: Synthesis of the α-Substituted Phenylacetonitrile Intermediate

-

To a solution of an appropriately substituted phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride or lithium diisopropylamide is added portion-wise at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting carbanion solution is stirred for a specified period (e.g., 30-60 minutes) to ensure complete deprotonation.

-

An appropriate alkyl halide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired α-substituted phenylacetonitrile.

Step 2: Synthesis of the Aminoalkyl Halide Intermediate

-

To a solution of the corresponding secondary amine in a suitable solvent, an excess of a dihaloalkane (e.g., 1-bromo-3-chloropropane) is added.

-

The reaction mixture is stirred, often at an elevated temperature, for a period sufficient to ensure mono-alkylation.

-

The reaction mixture is then worked up by extraction and purification to isolate the desired aminoalkyl halide.

Step 3: Final Alkylation to Yield the Verapamil Analogue

-

The α-substituted phenylacetonitrile from Step 1 is deprotonated using a strong base in an aprotic solvent, as described previously.

-

The aminoalkyl halide from Step 2 is then added to the reaction mixture.

-

The reaction is stirred until completion, followed by an aqueous workup and extraction.

-

The final product is purified by column chromatography or crystallization.

Pharmacological Profile

This compound is classified as a calcium channel blocker, acting as a calcium ion antagonist.[1] Its pharmacological effects are primarily related to its ability to inhibit the influx of calcium ions into cells, particularly in cardiovascular tissues.

Antiarrhythmic Activity

The most direct investigation of this compound's in vivo activity was conducted by Curtis et al. (1986).[2][3] This study compared the effects of orally administered this compound and Anipamil on ischemia-induced arrhythmias in conscious rats.

| Compound | Dose (mg/kg, oral) | Antiarrhythmic Effect |

| This compound | 50 | Limited antiarrhythmic actions[2][3] |

| 150 | Limited antiarrhythmic actions | |

| Anipamil | 50 | Statistically significant reduction in arrhythmias |

| 150 | Statistically significant reduction in arrhythmias |

The study concluded that this compound had limited antiarrhythmic actions at the tested doses, in contrast to Anipamil, which showed a significant antiarrhythmic effect.

Mechanism of Action: Calcium Channel Blockade

As a Verapamil analogue, this compound's mechanism of action is presumed to be the blockade of L-type voltage-gated calcium channels. These channels are crucial for the regulation of cardiac contractility, heart rate, and vascular smooth muscle tone.

Signaling Pathway of L-type Calcium Channel Blockers

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Actions of the verapamil analogues, anipamil and this compound, against ischaemia-induced arrhythmias in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of the verapamil analogues, anipamil and this compound, against ischaemia-induced arrhythmias in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

Ronipamil's Impact on Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronipamil, a phenylalkylamine derivative and analog of verapamil, is classified as a calcium channel blocker.[1] While direct research on its specific effects on intracellular calcium levels is limited, its mechanism of action can be largely inferred from the well-documented properties of its parent compound, verapamil, and other related phenylalkylamines. This guide synthesizes the available information on verapamil to provide a comprehensive understanding of the likely effects of this compound on intracellular calcium signaling. It is critical to note that where specific data for this compound is unavailable, the information presented is based on the established pharmacology of verapamil and should be considered predictive.

Introduction to Phenylalkylamine Calcium Channel Blockers

Phenylalkylamines, including verapamil and by extension this compound, are a class of organic compounds that act as L-type calcium channel blockers.[2][3] These drugs exert their effects by binding to the intracellular pore of the α1 subunit of voltage-gated L-type calcium channels (CaV1.2), which are crucial for calcium influx in various cell types, including cardiac myocytes and vascular smooth muscle cells.[4][5] The blockade of these channels leads to a reduction in intracellular calcium concentration, which in turn modulates a variety of physiological processes.

Presumed Mechanism of Action of this compound

As a phenylalkylamine calcium channel blocker, this compound is presumed to share the core mechanism of action with verapamil. This involves the inhibition of calcium ion influx through L-type calcium channels. The binding of phenylalkylamines to these channels is state-dependent, with a higher affinity for open and inactivated channel conformations. This results in a use-dependent blockade, meaning the inhibitory effect is more pronounced at higher frequencies of channel opening, such as in rapidly firing cardiac tissues.

The primary consequence of this action is a decrease in the concentration of free cytosolic calcium ([Ca2+]i). This reduction in intracellular calcium is the foundation for the pharmacological effects of this drug class, including negative inotropy (reduced force of heart contraction), negative chronotropy (decreased heart rate), and vasodilation.

Quantitative Effects on Intracellular Calcium (Inferred from Verapamil Data)

Due to the lack of specific quantitative data for this compound, the following tables summarize the well-established effects of verapamil on L-type calcium channels and intracellular calcium levels. These values provide a benchmark for the expected potency and efficacy of this compound.

Table 1: Inhibitory Concentration (IC50) of Verapamil on L-type Calcium Channels

| Cell Type/Tissue | Channel Type | IC50 Value | Reference |

| Various | L-type Calcium Channels | 250 nmol/L to 15.5 µmol/L | |

| hERG Channels | - | 143.0 nmol/L | |

| Kv1.1 Channels (Xenopus oocytes) | - | 14.0 µmol/L | |

| Kv1.5 Channels (Xenopus oocytes) | - | 5.1 µmol/L | |

| IKs Channels (Xenopus oocytes) | - | 161.0 µmol/L | |

| hERG Channels (Xenopus oocytes) | - | 3.8 µmol/L | |

| K(ATP) Channels (Kir6.2/SUR2A) | - | 8.9 +/- 2.1 µmol/L | |

| K(ATP) Channels (Kir6.2ΔC36) | - | 11.5 +/- 2.8 µmol/L |

Table 2: Effects of Verapamil on Cardiac Myocyte Calcium Transients

| Parameter | Effect | Notes | Reference |

| Calcium Transient Amplitude | Decreased | Verapamil reduces the influx of calcium that triggers calcium-induced calcium release from the sarcoplasmic reticulum. | |

| Rate of Rise of Calcium Transient | Decreased | Slower influx of trigger calcium leads to a slower rise in the overall calcium transient. | |

| Calcium Transient Duration | Prolonged | The overall duration of the calcium transient may be prolonged due to effects on repolarization. | |

| Diastolic Calcium Level | Reduced | Verapamil can lower resting intracellular calcium levels. |

Signaling Pathways Modulated by Phenylalkylamines

The primary signaling pathway affected by this compound, inferred from verapamil, is the excitation-contraction coupling pathway in cardiac and smooth muscle cells. By blocking L-type calcium channels, this compound would directly interfere with the initial trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) in cardiomyocytes. In vascular smooth muscle cells, it would reduce the calcium influx necessary for contraction.

Beyond direct channel blockade, verapamil has been shown to influence other signaling pathways, which may also be relevant for this compound. For instance, verapamil can enhance endoplasmic reticulum stress and subsequent cell death in certain cancer cells, a process linked to alterations in intracellular calcium homeostasis.

Experimental Protocols

Detailed experimental protocols for directly studying the effects of this compound on intracellular calcium are not available in the literature. However, standard methodologies used to investigate verapamil can be readily adapted.

Measurement of Intracellular Calcium using Fura-2 AM

This ratiometric fluorescence microscopy technique is a gold standard for quantifying intracellular calcium concentrations.

Objective: To measure changes in intracellular calcium concentration in response to this compound in a chosen cell line (e.g., primary cardiomyocytes or vascular smooth muscle cells).

Materials:

-

Cell culture medium and supplements

-

This compound stock solution

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence microscope with dual excitation (340 nm and 380 nm) and emission (510 nm) capabilities.

Procedure:

-

Cell Culture: Plate cells on glass coverslips and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS.

-

Wash cells with HBS and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells with HBS (with or without probenecid) and incubate for a further 30 minutes to allow for the complete cleavage of the AM ester group by intracellular esterases.

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a baseline recording.

-

Apply this compound at various concentrations and record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is directly proportional to the intracellular calcium concentration. This ratio can be calibrated to provide absolute calcium concentrations.

Electrophysiological Measurement of L-type Calcium Currents

The patch-clamp technique allows for the direct measurement of ion channel activity.

Objective: To determine the effect of this compound on L-type calcium currents in isolated cells.

Materials:

-

Isolated cells (e.g., ventricular myocytes)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipette fabrication

-

Intracellular and extracellular recording solutions (formulated to isolate calcium currents).

Procedure:

-

Cell Isolation: Isolate single cells from the tissue of interest using enzymatic digestion.

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

-

Whole-Cell Configuration:

-

Form a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps to activate the L-type calcium channels (e.g., to 0 mV).

-

Record the resulting inward calcium current.

-

-

Drug Application:

-

Establish a stable baseline recording of the calcium current.

-

Perfuse the cell with an extracellular solution containing this compound at various concentrations.

-

Record the changes in the amplitude and kinetics of the calcium current.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the dose-response curve to determine the IC50 of this compound for L-type calcium channel blockade.

Conclusion

This compound, as a phenylalkylamine calcium channel blocker, is expected to reduce intracellular calcium levels primarily by inhibiting L-type calcium channels. While direct experimental evidence for this compound is scarce, the extensive data available for its analog, verapamil, provides a strong basis for predicting its pharmacological effects and for designing experiments to elucidate its specific properties. Further research is warranted to directly quantify the effects of this compound on intracellular calcium dynamics and to explore any potential unique characteristics that may differentiate it from other drugs in its class. This will be crucial for its potential development and application in a clinical setting.

References

- 1. Actions of the verapamil analogues, anipamil and this compound, against ischaemia-induced arrhythmias in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. droracle.ai [droracle.ai]

- 4. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Ronipamil: A Technical Overview of a Verapamil Analogue and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Abstract

Ronipamil is a phenylalkylamine derivative and an analogue of verapamil, positioning it within the class of L-type calcium channel blockers.[1] Research, primarily conducted in the 1980s, investigated its potential therapeutic applications in cardiovascular conditions, notably ischemia-induced arrhythmias and circulatory shock. While it demonstrated some pharmacological activity, preclinical studies indicated it was often less potent or effective than its counterpart, anipamil. This document provides a comprehensive technical guide to the core findings on this compound, summarizing its mechanism of action, the quantitative data from key preclinical studies, and the experimental protocols utilized. All available data is presented to facilitate a clear understanding of its pharmacological profile and historical context in drug development.

Core Mechanism of Action: L-Type Calcium Channel Blockade

As a verapamil analogue, this compound's primary mechanism of action is the blockade of voltage-gated L-type calcium channels (Cav1.x).[1] These channels are critical for mediating the influx of Ca2+ into cardiac and smooth muscle cells, which triggers contraction.[2] By inhibiting this influx, this compound exerts negative inotropic and chronotropic effects on the heart and promotes vasodilation of systemic and coronary arteries.[3][4]

The blockade by phenylalkylamines like verapamil is known to be state-dependent, with a higher affinity for open and inactivated channel states than for resting channels. This means the drug is more effective in tissues that are frequently depolarizing, such as the myocardium and vascular smooth muscle. The binding site for phenylalkylamines is located on the intracellular side of the α1 subunit of the L-type calcium channel, specifically involving amino acid residues in the IIIS5, IIIS6, and IVS6 transmembrane segments.

Preclinical Investigations and Potential Therapeutic Applications

This compound's therapeutic potential has been explored in preclinical models of arrhythmia and circulatory shock.

Antiarrhythmic Actions

In a study using conscious rats with arrhythmias induced by occlusion of the left anterior descending coronary artery, this compound showed limited antiarrhythmic effects.

Table 1: Comparative Antiarrhythmic Efficacy

| Compound | Dose (mg/kg, oral) | Outcome |

|---|---|---|

| This compound | 50 and 150 | Limited antiarrhythmic actions. |

| Anipamil | 50 and 150 | Statistically significant reduction in arrhythmias. |

| Both | 50 and 150 | Reduced magnitude of ECG signs of ischemia. |

Effects in Circulatory Shock

This compound was evaluated in a rat model of traumatic shock (Noble-Collip drum trauma). The study focused on the role of intracellular calcium overload in the pathophysiology of shock. This compound demonstrated a protective effect by mitigating the accumulation of myocardial depressant factor (MDF), a cardiotoxic peptide, and reducing proteolysis in pancreatic homogenates.

Table 2: Efficacy of Verapamil Analogues in Traumatic Shock Model

| Parameter | Vehicle (Control) | This compound (1.0 mg/kg) | Anipamil (1.0 mg/kg) |

|---|---|---|---|

| MDF Accumulation (U/h) | 169 ± 18 | 74 ± 11 | 50 ± 8 |

| Pancreatic Proteolysis Rate | 1.16 ± 0.09 | 0.91 ± 0.1 | 0.74 ± 0.09 |

| Survival Time (h) | 1.8 ± 0.4 | 3.1 ± 0.3 | 4.4 ± 0.3 |

Data presented as mean ± standard error. All treatments showed statistically significant improvements over the vehicle (p<0.01 to p<0.001). Anipamil provided a significantly greater degree of protection than this compound (p<0.02). Data sourced from: Beneficial effects of two new verapamil analogs, anipamil and this compound, in circulatory shock.

Experimental Protocols and Methodologies

Detailed, step-by-step protocols are not available in the cited literature abstracts. However, the core methodologies can be outlined based on the descriptions provided.

Ischemia-Induced Arrhythmia Model

This model is designed to assess the efficacy of antiarrhythmic agents in a conscious animal model, which avoids the confounding effects of anesthesia.

-

Animal Model: Conscious rats.

-

Procedure:

-

Surgical occlusion of the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

-

Oral administration of the test compound (this compound, Anipamil) or vehicle prior to LAD occlusion.

-

Continuous monitoring of the electrocardiogram (ECG) to detect and quantify arrhythmias (e.g., ventricular fibrillation, tachycardia).

-

Analysis of the incidence and duration of arrhythmias and changes in ECG parameters indicative of ischemia.

-

Traumatic Shock Model

This protocol evaluates the effectiveness of therapeutic agents in a standardized model of severe circulatory shock.

-

Animal Model: Pentobarbital-anesthetized rats.

-

Procedure:

-

Induction of trauma using a Noble-Collip drum.

-

Administration of the test compound (this compound, Anipamil at 1.0 mg/kg) or vehicle.

-

Monitoring of key physiological parameters such as mean arterial blood pressure (MABP) and heart rate (HR).

-

Collection of plasma samples to measure biochemical markers like cathepsin D activity and myocardial depressant factor (MDF).

-

Assessment of pancreatic tissue homogenates for proteolytic activity.

-

Recording of survival time for each group.

-

Logical Relationships and Comparative Efficacy

The available preclinical data allows for a logical comparison of this compound's efficacy relative to its structural analogue, anipamil, and the parent compound, verapamil. The research suggests a hierarchy of effect in the models tested.

Conclusion

This compound is a verapamil analogue that functions as an L-type calcium channel blocker. The available body of research, originating from several decades ago, consists of preclinical studies in rodent models of arrhythmia and circulatory shock. While this compound demonstrated activity in these models, particularly in mitigating some pathophysiological markers of shock, it was consistently found to be less potent than the comparator analogue, anipamil. The limited antiarrhythmic efficacy and subordinate protective effects in shock models may have contributed to the apparent discontinuation of its development. This technical overview consolidates the sparse but informative data on this compound, providing a valuable historical and pharmacological context for researchers in cardiovascular drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Ronipamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is an analogue of verapamil and is classified as a calcium channel blocker, specifically targeting L-type calcium channels.[1][2] Due to the limited availability of specific in vitro data for this compound, this document provides detailed experimental protocols based on established methodologies for verapamil, a well-characterized L-type calcium channel blocker.[2][3] These protocols are designed to enable researchers to effectively characterize the in vitro pharmacological profile of this compound.

The provided protocols cover key in vitro assays essential for drug development: electrophysiology, calcium imaging, radioligand binding, and cell viability. Each section includes a detailed methodology, a summary of expected quantitative data based on verapamil studies, and visualizations to aid in understanding the experimental workflows and underlying signaling pathways.

I. Electrophysiology: Whole-Cell Patch Clamp Assay

Objective: To characterize the inhibitory effect of this compound on L-type calcium channels in isolated cells and determine its IC50 value. This technique allows for the direct measurement of ion channel activity.[4]

A. Experimental Protocol

-

Cell Preparation:

-

Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes) on glass coverslips.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH).

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Fill the patch pipettes with an internal solution (e.g., containing in mM: 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with CsOH).

-

-

Whole-Cell Recording:

-

Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

-

Data Acquisition:

-

Apply a voltage protocol to elicit L-type calcium currents. A typical protocol involves a depolarizing step to +10 mV for 200 ms from the holding potential.

-

Record the resulting inward calcium currents using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Compound Application:

-

Establish a stable baseline recording of the calcium current.

-

Apply increasing concentrations of this compound (or verapamil as a positive control) to the bath solution.

-

Record the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Normalize the current at each concentration to the baseline current.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

B. Data Presentation

Table 1: Inhibitory Potency (IC50) of Verapamil on L-type Calcium Channels

| Compound | Cell Type | Voltage Protocol | IC50 (µM) | Reference |

| Verapamil | CaV1.2 | Two-test pulse protocol (TP1) | 35.3 | |

| Verapamil | CaV1.2 | Two-test pulse protocol (TP2, use-dependent) | 9.1 | |

| Verapamil | CaV1.2 | Preconditioning protocol (voltage-dependent) | 1.89 | |

| Verapamil | LQTS-CMs | Not specified | ~1 |

Note: IC50 values for verapamil can vary depending on the voltage protocol used, highlighting the state-dependent nature of the block (use- and voltage-dependence).

C. Visualization

II. Calcium Imaging Assay

Objective: To assess the effect of this compound on intracellular calcium concentration changes induced by depolarization in a population of cells. This method provides a functional readout of calcium channel activity.

A. Experimental Protocol

-

Cell Preparation:

-

Plate cells expressing L-type calcium channels (e.g., primary neurons or cardiomyocytes) on glass-bottom dishes.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with the dye loading solution for 30-60 minutes at 37°C.

-

Wash the cells with the physiological buffer to remove excess dye.

-

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite the cells at the appropriate wavelength(s) for the chosen dye (e.g., 340 nm and 380 nm for Fura-2) and record the emission fluorescence (e.g., at ~510 nm).

-

-

Depolarization and Compound Application:

-

Establish a stable baseline fluorescence recording.

-

Induce depolarization to open voltage-gated calcium channels by applying a high concentration of potassium chloride (KCl, e.g., 50 mM) to the bath.

-

Record the resulting increase in intracellular calcium concentration.

-

Wash out the KCl and allow the cells to return to baseline.

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Repeat the KCl-induced depolarization in the presence of this compound and record the calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence intensities (for ratiometric dyes like Fura-2) upon depolarization.

-

Quantify the inhibitory effect of this compound by comparing the peak calcium response in the presence and absence of the compound.

-

Determine the IC50 value by plotting the inhibition of the calcium response as a function of this compound concentration.

-

B. Visualization

III. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to L-type calcium channels by measuring its ability to displace a radiolabeled ligand.

A. Experimental Protocol

-

Membrane Preparation:

-

Homogenize tissues or cells expressing L-type calcium channels (e.g., rat cardiac tissue or transfected cells) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-nitrendipine), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled compound.

-

For non-specific binding, add a high concentration of an unlabeled reference compound (e.g., nifedipine).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the this compound concentration.

-

Fit the data to a competition binding curve to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Data Presentation

Table 2: Binding Affinity of Verapamil to Ion Channels

| Compound | Target | Radioligand | Ki (µM) | Reference |

| Verapamil | Ryanodine Receptor | [³H]Ryanodine | ~8 (IC50) |

Note: While the primary target of this compound is the L-type calcium channel, verapamil has been shown to interact with other channels, such as the ryanodine receptor. It is important to consider potential off-target effects.

C. Visualization

IV. Cell Viability Assay

Objective: To assess the cytotoxic potential of this compound on cultured cells.

A. Experimental Protocol

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

-

Viability Assessment (MTT Assay Example):

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

-

Plot the cell viability as a function of this compound concentration to determine the CC50 (50% cytotoxic concentration).

-

B. Data Presentation

Table 3: Cytotoxic Effects of Verapamil on Various Cell Lines

| Compound | Cell Line | Assay | Exposure Time (h) | IC50 / CC50 (µM) | Reference |

| Verapamil | HCT | MTT | 48 | ~100-500 | |

| Verapamil | U937 | MTT | 24 | >1000 | |

| Verapamil | U937 | MTT | 48 | 200 | |

| Verapamil | U937 | MTT | 72 | 100 | |

| Verapamil | HL-60 | MTT | 24 | ~113 (50 µg/ml) |

C. Visualization

V. Signaling Pathways

This compound, as an L-type calcium channel blocker, is expected to modulate intracellular signaling pathways that are dependent on calcium influx. The following diagrams illustrate the central role of L-type calcium channels in these pathways.

References

- 1. The L-type calcium channel current modulation mechanism: the plot thickens and fogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Ronipamil in Cell Culture Experiments

Disclaimer: Direct experimental data on the use of Ronipamil in cell culture is limited in publicly available scientific literature. This compound is an analog of Verapamil, a well-characterized calcium channel blocker. The following application notes and protocols are based on published data for Verapamil and are provided as a starting point for researchers working with this compound. It is crucial to empirically determine the optimal conditions for your specific cell line and experimental setup.

Introduction

This compound is a phenylalkylamine derivative and an analog of Verapamil. As a calcium channel blocker, its mechanism of action is presumed to involve the inhibition of L-type voltage-gated calcium channels, thereby modulating intracellular calcium concentrations. This activity can influence a variety of cellular processes, including proliferation, apoptosis, and drug resistance. These notes provide a guide for utilizing this compound in in vitro cell culture experiments, with protocols adapted from studies on its parent compound, Verapamil.

Data Presentation: Verapamil Cytotoxicity

The following tables summarize the cytotoxic and inhibitory concentrations of Verapamil in various cancer cell lines, which can serve as a reference for designing dose-response experiments with this compound.

Table 1: IC50 and Effective Concentrations of Verapamil in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect |

| HCT-116 | Colon Carcinoma | MTT Assay | 1 - 500 µmol/L | 6 - 48 hours | Inhibition of proliferation in a dose-dependent manner[1] |

| U937 | Leukemia | MTT Assay | LD50: 1.002 - 1.285 mM | 24 - 72 hours | Dose and time-dependent cytotoxic effect[2] |

| THP-1 | Leukemia | MTT Assay | LD50: 1.290 - 1.939 mM | 24 - 72 hours | Dose and time-dependent cytotoxic effect[2] |

| G292 | Osteosarcoma | MTT Assay | 50 - 100 µg/ml | 2 days | Significant inhibition of cellular activity[3] |

| HL-60 | Acute Myeloid Leukemia | MTT Assay | IC50: 50 µg/ml | 24 hours | Induction of apoptosis[4] |

| JK-6L | Myeloma | AlamarBlue Assay | 70 µM (in combination) | 16 hours | Slight cytotoxic effect alone, synergistic effect with bortezomib |

| RPMI 8226 | Myeloma | AlamarBlue Assay | 70 µM | 16 hours | No significant cytotoxic effect alone |

| ARH-77 | Myeloma | AlamarBlue Assay | 70 µM | 16 hours | No significant cytotoxic effect alone |

| MGH-U1R | Bladder Carcinoma | Clonogenic Assay | 16 - 32 µg/ml | 1 hour | Reversal of doxorubicin resistance |

| L3.6plGres | Pancreatic Cancer | N/A | 50 µM | 6 - 24 hours | Decreased P-glycoprotein expression |

| AsPC-1 | Pancreatic Cancer | N/A | 225 µM | 60 min | Inhibition of side population cell efflux |

Note: The molecular weight of Verapamil hydrochloride is 491.06 g/mol . This can be used to interconvert between µM and µg/ml.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions and the desired stock concentration, weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. For long-term storage, a desiccant is recommended.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a study on Verapamil's effect on HCT-116 cells.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Propidium Iodide Staining)

This protocol is based on a study investigating Verapamil-induced apoptosis in HCT cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

-

70% cold ethanol

-

RNase A solution (10 mg/ml)

-

Propidium Iodide (PI) staining solution (50 µg/ml)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Fix the cells by resuspending the cell pellet in 1 ml of ice-cold 70% ethanol and incubate at -20°C overnight.

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in 1 ml of PBS and add 10 µL of RNase A solution. Incubate at 37°C for 30 minutes.

-

Add PI staining solution to a final concentration of 50 µg/ml.

-

Analyze the cell cycle distribution and the sub-G1 apoptotic peak using a flow cytometer.

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of Verapamil, this compound is likely to exert its effects through the modulation of intracellular calcium and related signaling cascades.

Caption: Postulated signaling pathway of this compound.

Experimental Workflow for Assessing this compound's Cytotoxic Effects

The following diagram outlines a typical workflow for investigating the in vitro effects of this compound on a cancer cell line.

Caption: Workflow for this compound cytotoxicity studies.

References

Application Notes and Protocols for Ronipamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a synthetic analogue of verapamil and functions as a calcium entry blocker.[1] As a member of the phenylalkylamine class of calcium channel blockers, its primary mechanism of action involves the inhibition of L-type calcium channels. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(3-(methyl(phenethyl)amino)propyl)-2-phenyltetradecanenitrile | [1] |

| Synonyms | Ronipamilo | [1] |

| CAS Number | 85247-77-4 | [1] |

| Molecular Formula | C₃₂H₄₈N₂ | [1] |

| Molecular Weight | 460.75 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% |

Solution Preparation

3.1. Solubility

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | Soluble | |

| Ethanol | Data not available | - |

| Water | Insoluble | Inferred from hydrophobic structure |

| PBS | Insoluble | Inferred from hydrophobic structure |

3.2. Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 460.75 g/mol x 1000 mg/g = 4.6075 mg

-

-

-

Weighing:

-

Carefully weigh out approximately 4.61 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution, but avoid excessive heat.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots as recommended in Section 4.

-

Caption: Workflow for this compound stock solution preparation.

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is crucial to maintain its integrity and activity.

Table 3: Recommended Storage Conditions

| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Reference |

| Solid Powder | 0 - 4 °C (Dry and dark) | -20 °C (Dry and dark) | |

| Stock Solution in DMSO | 0 - 4 °C | -20 °C |

Stability Notes:

-

This compound as a solid is stable for a few weeks during shipping at ambient temperature.

-

The shelf life of the solid compound is greater than 3 years if stored properly.

-

For stock solutions in DMSO, it is recommended to store them at -20°C for up to one month and at -80°C for up to six months. To ensure efficacy, it is advisable to re-examine the solution if stored at -20°C for more than a month.

-

Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

5.1. Dilution of DMSO Stock Solution for In Vitro Assays

Due to the potential for precipitation of hydrophobic compounds in aqueous solutions and the cytotoxicity of DMSO at higher concentrations, a careful dilution strategy is necessary.

Protocol for Preparing Working Solutions:

-

Thaw the Stock Solution:

-

Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

-

-

Serial Dilution (Recommended):

-

To minimize precipitation, perform a serial dilution of the DMSO stock solution into the desired cell culture medium or buffer.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the aqueous medium.

-

-

Direct Dilution (for lower concentrations):

-

Alternatively, add the required volume of the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

-

-

Final DMSO Concentration:

-

Ensure that the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

References

Application Notes and Protocols for Ronipamil in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronipamil is a calcium channel blocker and an analog of Verapamil.[1][2] As a member of the phenylalkylamine class of calcium channel antagonists, it is presumed to exert its effects by blocking the influx of calcium (Ca²⁺) through voltage-gated calcium channels, particularly the L-type channels. This activity makes this compound a valuable tool for studying calcium signaling pathways and for screening compounds that modulate intracellular calcium levels. Calcium imaging assays, which utilize fluorescent indicators to visualize changes in intracellular Ca²⁺ concentrations, are a key application for characterizing the activity of compounds like this compound. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in calcium imaging assays.

Mechanism of Action

This compound, as a Verapamil analog, is expected to share a similar mechanism of action by blocking L-type voltage-gated calcium channels.[1] These channels are crucial for the influx of extracellular calcium into the cell upon membrane depolarization. By inhibiting these channels, this compound reduces the increase in intracellular calcium that is associated with cellular excitation. This makes it an effective tool to study cellular processes that are dependent on L-type calcium channel activity.

Signaling pathway of this compound's action.

Data Presentation

Quantitative data on the specific inhibitory concentrations of this compound in calcium imaging assays are not extensively available in the public domain. However, based on the activity of its parent compound, Verapamil, and related analogs, a range of effective concentrations can be inferred for in vitro studies. The following table provides an illustrative summary of expected parameters for this compound and its analogs in relevant biological assays.

| Compound | Target | Assay Type | Cell Line/Tissue | Effective Concentration Range (mol/L) | Reference Compound |

| This compound | L-type Calcium Channel | Calcium Influx Assay | Excitable cells (e.g., neurons, cardiomyocytes) | 10⁻⁸ - 10⁻⁴ (estimated) | Verapamil |